Cas no 876305-42-9 (N-Arachidonyl maleimide)

N-Arachidonyl maleimide 化学的及び物理的性質
名前と識別子
-
- N-Arachidonyl maleimide
- N-Arachidonyl maleimide,1-(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraen-1-yl-1H-pyrrole-2,5-dione
- Eicosa-5Z,8Z,11Z,14Z-tetraenyl-1-pyrrole-2,5-dione
- 1-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione
- SCHEMBL5086361
- CHEMBL561924
- N-Arachidonyl Maleimide Solution
- GZNZRHSGGQUYAP-DOFZRALJSA-N
- HY-136562
- HMS3650G15
- BDBM60419
- CS-0131423
- MS-25942
- 876305-42-9
- BDBM50295658
- SR-01000946786-1
- 1-(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraen-1-yl-1H-pyrrole-2,5-dione
- SR-01000946786
- N-Arachidonylmaleimide
- N-Arachidonylmaleimide, >=98% (HPLC)
- DB-255622
- G13753
-
- MDL: MFCD11521506
- インチ: InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15-
- InChIKey: GZNZRHSGGQUYAP-DOFZRALJSA-N
- SMILES: CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O
計算された属性
- 精确分子量: 369.26700
- 同位素质量: 369.266779359g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 27
- 回転可能化学結合数: 15
- 複雑さ: 549
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 4
- 不確定化学結合立体中心数: 0
- XLogP3: 6.4
- トポロジー分子極性表面積: 37.4Ų
じっけんとくせい
- PSA: 37.38000
- LogP: 5.99500
N-Arachidonyl maleimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0131423-25mg |
N-Arachidonyl maleimide |
876305-42-9 | 99.18% | 25mg |
$310.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N912918-10mg |
N-Arachidonyl Maleimide (NAM) |
876305-42-9 | 98% | 10mg |
¥1,832.40 | 2022-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4812-50mg |
N-Arachidonyl Maleimide |
876305-42-9 | 98% | 50mg |
¥4683.00 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4812-100mg |
N-Arachidonyl Maleimide |
876305-42-9 | 98% | 100mg |
¥7884.00 | 2023-09-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205760A-25mg |
N-Arachidonyl Maleimide Solution, |
876305-42-9 | 25mg |
¥2933.00 | 2023-09-05 | ||
Ambeed | A195327-25mg |
3-((5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraen-1-yl)-1H-pyrrole-2,5-dione |
876305-42-9 | 99+% | 25mg |
$310.0 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205760B-10 mg |
N-Arachidonyl Maleimide Solution, |
876305-42-9 | 10mg |
¥1,354.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205760-5 mg |
N-Arachidonyl Maleimide Solution, |
876305-42-9 | 5mg |
¥745.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205760-5mg |
N-Arachidonyl Maleimide Solution, |
876305-42-9 | 5mg |
¥745.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205760B-10mg |
N-Arachidonyl Maleimide Solution, |
876305-42-9 | 10mg |
¥1354.00 | 2023-09-05 |
N-Arachidonyl maleimide 関連文献
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
N-Arachidonyl maleimideに関する追加情報
N-Arachidonyl Maleimide (CAS No. 876305-42-9): A Comprehensive Overview
N-Arachidonyl maleimide (CAS No. 876305-42-9) is a specialized bioactive compound that has garnered significant attention in biochemical and pharmacological research. This molecule, which combines an arachidonyl group with a maleimide moiety, plays a pivotal role in studying protein-lipid interactions and signaling pathways. Researchers are particularly interested in its potential applications in neurobiology, inflammation studies, and lipid metabolism.
The unique structure of N-Arachidonyl maleimide makes it a valuable tool for investigating endocannabinoid system modulation. With the growing interest in cannabinoid receptor research and lipid signaling, this compound has become increasingly relevant in modern drug discovery and biomedical research. Its ability to interact with cysteine residues in proteins through the maleimide group while simultaneously delivering an arachidonic acid moiety provides dual functionality that is rare in biochemical probes.
Recent studies have explored the potential of N-Arachidonyl maleimide derivatives in understanding cellular signaling cascades. The compound's lipid-protein conjugation capability has made it particularly useful in proteomics research and enzyme inhibition studies. As the scientific community continues to investigate lipid-mediated cellular processes, the demand for high-quality N-Arachidonyl maleimide has steadily increased among research institutions and pharmaceutical developers.
From a chemical perspective, N-Arachidonyl maleimide demonstrates interesting structure-activity relationships. The arachidonyl chain provides lipophilicity and potential interaction with membrane-bound receptors, while the maleimide group offers selective reactivity with thiol groups in biological systems. This combination has led to its use in developing novel biochemical probes and research tools for studying lipid-protein interactions in various biological contexts.
The synthesis and handling of N-Arachidonyl maleimide require specialized expertise due to its light-sensitive nature and reactivity profile. Proper storage conditions, typically under inert atmosphere at low temperatures, are essential to maintain the compound's stability. Researchers working with this material should be aware of its chemical properties and follow appropriate laboratory safety protocols to ensure optimal results in their experiments.
In the current research landscape, N-Arachidonyl maleimide-based studies are contributing to our understanding of lipid signaling networks and membrane biology. Its applications extend to cell biology research, where it helps elucidate mechanisms of cellular communication and signal transduction. The compound's versatility continues to inspire new methodologies in chemical biology and drug target identification.
The market for specialized biochemical compounds like N-Arachidonyl maleimide has expanded significantly with advances in omics technologies and precision medicine. Pharmaceutical companies and academic researchers alike seek high-purity N-Arachidonyl maleimide suppliers to support their investigations into lipid-mediated diseases and therapeutic target validation. This growing demand reflects the compound's importance in contemporary biomedical research.
Future research directions for N-Arachidonyl maleimide applications may include development of targeted drug delivery systems and molecular imaging probes. The compound's unique properties position it as a potential building block for innovative research reagents and diagnostic tools. As our understanding of lipid-protein interactions deepens, N-Arachidonyl maleimide will likely play an increasingly important role in translational research and therapeutic development.
For researchers considering N-Arachidonyl maleimide purchase, it's crucial to source the compound from reputable suppliers who can provide comprehensive analytical data and quality assurance documentation. The purity and stability of the material can significantly impact experimental outcomes, especially in sensitive applications like enzyme kinetics studies or protein labeling experiments.
In conclusion, N-Arachidonyl maleimide (CAS No. 876305-42-9) represents an important tool in modern biochemical research. Its dual functionality and unique chemical properties make it invaluable for studying complex biological systems. As research into lipid signaling and protein modification continues to advance, this compound will undoubtedly remain at the forefront of innovative scientific discoveries and therapeutic breakthroughs.
876305-42-9 (N-Arachidonyl maleimide) Related Products
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
